(R)-1-(4-Chloro-3-methylphenyl)ethanamine
Description
Overview of Chiral Amines as Indispensable Building Blocks in Organic Chemistry
Chiral amines are fundamental building blocks in the landscape of modern organic chemistry. nih.gov Their prevalence is notable in a vast array of natural products, pharmaceuticals, and agrochemicals, where the specific stereochemistry of the amine is often critical to the molecule's function. vapourtec.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. Beyond their presence in final products, chiral amines are widely employed as chiral auxiliaries, enabling the transfer of chirality to a substrate in a predictable manner. They also serve as effective resolving agents for the separation of racemic mixtures of acidic compounds. nih.gov
The synthesis of these valuable compounds has been a major focus of chemical research. The development of methods for the enantioselective synthesis of chiral amines is a testament to their importance. researchgate.net Strategies such as asymmetric hydrogenation, reductive amination, and biocatalytic approaches have been refined to provide access to enantiomerically pure amines with high efficiency and selectivity. vapourtec.com The versatility of chiral amines ensures their continued role as indispensable tools for chemists engaged in the synthesis of complex, biologically active molecules.
Importance of the (R)-1-(4-Chloro-3-methylphenyl)ethanamine Scaffold in Contemporary Research
The this compound scaffold is a specific example of a chiral arylethylamine that embodies the structural features often sought in modern drug discovery and development. researchgate.netresearchgate.net While detailed research focusing exclusively on this particular molecule is not extensively documented in publicly available literature, its structural components—a chiral ethylamine (B1201723) attached to a substituted phenyl ring—are characteristic of a class of compounds with significant value in medicinal chemistry. nih.gov
The substituted phenyl ring, featuring both a chloro and a methyl group, allows for the exploration of how electronic and steric factors influence biological activity. Halogen atoms like chlorine are known to modulate properties such as lipophilicity, metabolic stability, and binding interactions, making them a common feature in pharmaceutical compounds. nih.gov The methyl group provides a point of steric bulk and can influence the molecule's conformation and interaction with target proteins. The "(R)" stereochemistry at the benzylic carbon is crucial, as biological systems are inherently chiral, and different enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles.
Therefore, the importance of the this compound scaffold in contemporary research lies in its potential as a key intermediate or building block for the synthesis of more complex, single-enantiomer active pharmaceutical ingredients (APIs). vapourtec.com Its structure is representative of the types of chiral arylethylamines that are frequently investigated in the pursuit of new therapeutic agents.
Contextualization within Stereoselective Synthesis and Pharmaceutical Intermediates
The synthesis and application of compounds like this compound are deeply rooted in the principles of stereoselective synthesis and the demand for enantiomerically pure pharmaceutical intermediates. Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. The production of a single enantiomer of a drug is often mandated by regulatory agencies to ensure safety and efficacy, as the "wrong" enantiomer can be inactive or even harmful. vapourtec.com
Chiral arylethylamines are a prominent class of pharmaceutical intermediates, which are the chemical compounds that form the building blocks of the final API. A significant number of drugs across various therapeutic areas, including cardiovascular, neurological, and antiviral agents, contain a chiral arylethylamine core. vapourtec.comresearchgate.net Consequently, the development of efficient and scalable methods for the synthesis of these intermediates is a critical endeavor for the pharmaceutical industry.
This compound serves as a clear example of such an intermediate. Its synthesis would require a stereoselective method to establish the desired (R)-configuration at the chiral center. Once obtained in high enantiomeric purity, it can be further elaborated through reactions at the amine functional group to build the final drug molecule. The presence of the chloro and methyl substituents on the aromatic ring provides handles for further chemical modification, potentially through cross-coupling reactions or other transformations, allowing for the creation of a diverse library of compounds for biological screening. The demand for such well-defined, chiral building blocks is a driving force in the field of process chemistry and drug development.
Chemical Compound Information
| Compound Name |
| This compound |
| Chloroacetyl chloride |
| Phosphorus oxychloride |
| Sodium hexafluorophosphate |
| Hexafluorophosphoric acid |
| Sodium hydroxide |
| 2-propanol |
| Etoricoxib |
| Cinacalcet |
| Sitagliptin |
| Rasagiline |
| Rivastigmine |
| Maraviroc |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1217462-02-6 |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-chloro-3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOSBFSBUHOOTJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 1 4 Chloro 3 Methylphenyl Ethanamine
Enantioselective Synthetic Routes
Enantioselective synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor, thereby maximizing atom economy and minimizing the formation of the unwanted (S)-enantiomer. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after in industrial applications due to its efficiency.
The development of chiral ligands that can coordinate with a metal center to form a highly selective catalyst is a cornerstone of asymmetric catalysis. While specific applications of rhodium- and copper-catalyzed hydrogenations for the direct synthesis of (R)-1-(4-Chloro-3-methylphenyl)ethanamine are not extensively detailed in publicly available research, the general principles of these methods are well-established for the synthesis of chiral amines. nih.govnih.govnih.gov
Rhodium-catalyzed asymmetric hydrogenation, for instance, typically involves the reduction of a prochiral imine precursor, N-(1-(4-chloro-3-methylphenyl)ethylidene)amine, in the presence of a rhodium complex bearing a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity.
Similarly, copper(II) catalysis can be employed in various asymmetric transformations leading to chiral amines. The design of the chiral ligand, often based on privileged backbones, dictates the stereochemical outcome of the reaction. rsc.org
| Catalyst System | Precursor | General Conditions | Typical Enantiomeric Excess (ee) |
| Rhodium-Chiral Phosphine | N-(1-(4-chloro-3-methylphenyl)ethylidene)amine | H₂ gas, organic solvent | High (often >90%) |
| Copper(II)-Chiral Ligand | Various | Varies depending on reaction type | Moderate to High |
Note: This table represents generalized data for analogous systems due to the limited specific data for the target compound.
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and enantioselectivity.
The asymmetric reduction of the corresponding ketone, 4-chloro-3-methylacetophenone, is a key biocatalytic route to the chiral alcohol, which can then be converted to the desired amine. While specific data for this exact substrate is scarce, studies on analogous chloroacetophenones demonstrate the feasibility of this approach. For example, the asymmetric reduction of 4'-chloroacetophenone (B41964) using plant tissues as biocatalysts has been shown to produce the corresponding chiral alcohol with high enantiomeric excess (up to 98%) and good yields (around 80%). nih.gov Various microorganisms are also known to effectively reduce acetophenone (B1666503) derivatives. ftb.com.hr
| Biocatalytic Method | Substrate | Enzyme Type | Key Findings |
| Asymmetric Reduction | 4-chloro-3-methylacetophenone | Dehydrogenases/Reductases from microorganisms or plants | High enantioselectivity and yields are achievable for analogous substrates. nih.govftb.com.hrresearchgate.net |
| Enzymatic Kinetic Resolution | Racemic 1-(4-chloro-3-methylphenyl)ethanamine (B13384196) | Lipase (B570770) | Effective for resolving structurally similar racemic amines. nih.gov |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. wikipedia.org This auxiliary directs a subsequent diastereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. This is a robust and well-established method for asymmetric synthesis. sigmaaldrich.comosi.lv For the synthesis of chiral phenylethylamines, a common approach involves the condensation of the prochiral ketone with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting imine and subsequent removal of the auxiliary.
Diastereoselective Synthesis Strategies
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. In the context of synthesizing this compound, this could involve reacting a chiral precursor in a way that the desired diastereomer is formed preferentially. While conceptually similar to the use of chiral auxiliaries, this strategy can also encompass reactions where the chirality is inherent to the substrate itself.
Chiral Resolution Techniques
Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. Although this approach inherently has a maximum yield of 50% for the desired enantiomer (without a racemization process for the unwanted enantiomer), it remains a widely used and practical method, particularly on an industrial scale.
The most common method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. For basic amines like 1-(4-chloro-3-methylphenyl)ethanamine, acidic resolving agents are employed. Tartaric acid and its derivatives are frequently used for this purpose. rsc.orgonyxipca.comgoogle.com The racemic amine is treated with an enantiomerically pure form of the acid (e.g., L-(+)-tartaric acid) in a suitable solvent. One of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.
| Resolving Agent | General Procedure | Advantages |
| L-(+)-Tartaric Acid | Formation of diastereomeric salts in a suitable solvent, followed by fractional crystallization. | Readily available, cost-effective, and well-established methodology. rsc.orgonyxipca.comgoogle.com |
| Other Chiral Acids | Similar to tartaric acid, employing other chiral acids like mandelic acid or camphorsulfonic acid. | May offer different solubility profiles, enabling separation where tartaric acid is ineffective. |
Chromatographic Enantioseparation (e.g., Chiral HPLC, GC)
Chromatographic techniques offer a powerful and direct method for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly prominent. chromatographyonline.comnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
The most common CSPs for amine separation are based on polysaccharides, such as cellulose (B213188) or amylose (B160209), coated or covalently bonded to a silica (B1680970) support. researchgate.netresearchgate.net Derivatives like amylose tris(3,5-dimethylphenylcarbamate) have shown broad applicability for separating a wide range of chiral compounds, including amines. researchgate.net
The choice of mobile phase is crucial for achieving optimal separation (resolution). In normal-phase HPLC, typical mobile phases consist of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with small amounts of an acidic or basic additive to improve peak shape and selectivity. chromatographyonline.comresearchgate.net For primary amines, additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are commonly used. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, often providing faster separations and improved efficiencies. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase component, mixed with a polar co-solvent such as methanol. This technique is considered more environmentally friendly due to the reduced use of organic solvents. nih.gov
Table 2: Chromatographic Conditions for Chiral Amine Separation
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Additives |
|---|---|---|---|
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol | Diethylamine researchgate.net |
| HPLC | Cyclofructan-based (CF6-P) | Acetonitrile/Methanol | Trifluoroacetic acid/Triethylamine chromatographyonline.com |
Synthesis of Racemic Precursors and Their Conversion to Enantiomers
This strategy involves the initial synthesis of the racemic 1-(4-chloro-3-methylphenyl)ethanamine, followed by a resolution step to isolate the desired (R)-enantiomer.
The most common route to the racemic amine is through the reductive amination of the corresponding ketone, 4-chloro-3-methylacetophenone. This reaction typically involves treating the ketone with an ammonia (B1221849) source (such as ammonia in methanol) and a reducing agent. researchgate.net A common procedure uses titanium(IV) isopropoxide to form an intermediate imine, which is then reduced in situ by a hydride source like sodium borohydride (B1222165) to yield the racemic amine. researchgate.net
Once the racemic amine is obtained, enzymatic kinetic resolution offers a highly selective method for separating the enantiomers. This biocatalytic approach utilizes enzymes, most commonly lipases, that can selectively catalyze a reaction on one enantiomer at a much higher rate than the other. researchgate.net For primary amines, an acylation reaction is typically employed. researchgate.netresearchgate.net
In a typical kinetic resolution, the racemic amine is treated with an acyl donor (e.g., an ester like ethyl methoxyacetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). researchgate.net The enzyme will selectively acylate one enantiomer (for instance, the (S)-enantiomer), converting it into an amide, while leaving the desired (R)-enantiomer largely unreacted. The resulting mixture of the (R)-amine and the (S)-amide can then be easily separated by standard methods like extraction or chromatography due to their different chemical properties. This method can produce enantiomers with very high enantiomeric purity. researchgate.net
Table 3: Enzymatic Kinetic Resolution of Phenylalkylamines
| Enzyme | Acyl Donor | Solvent | Typical Result |
|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Ethyl Methoxyacetate | Heptane | High conversion and excellent enantioselectivity for the remaining amine. researchgate.net |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | Effective for resolution of various amines. |
Applications As a Chiral Building Block in Advanced Organic Synthesis
Role in the Construction of Complex Chiral Molecules
The primary utility of (R)-1-(4-Chloro-3-methylphenyl)ethanamine lies in its function as a chiral synthon. In organic synthesis, chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without the need for a challenging enantioselective step at a later stage. The amine functional group of this compound is nucleophilic and can readily participate in a variety of bond-forming reactions, such as amide bond formation, alkylation, and reductive amination. These reactions allow for the extension of the molecular framework, leading to the construction of more intricate chiral structures.
The synthesis of complex molecules often relies on a convergent approach, where different fragments of the target molecule are synthesized separately and then combined. A chiral amine like this compound can serve as a key fragment, introducing a specific stereocenter that is crucial for the final molecule's biological activity or material properties.
Utilisation in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral compounds. These ligands coordinate to a metal center to create a chiral catalyst that can direct the stereochemical outcome of a reaction. Chiral amines are frequently used as precursors for the synthesis of various types of chiral ligands, including phosphine-amine, diamine, and salen-type ligands.
Although direct examples of the use of this compound in the synthesis of specific, named chiral ligands are not prominently documented in peer-reviewed journals, its structure is amenable to such applications. The amine group can be functionalized to introduce coordinating atoms like phosphorus or additional nitrogen atoms, which are key for metal binding. The stereochemistry of the starting amine is transferred to the ligand, which in turn influences the stereoselectivity of the catalytic reaction it mediates.
Application in the Preparation of Pharmaceutical Intermediates and Scaffolds
The structural features of this compound make it an attractive starting material for the synthesis of pharmaceutical intermediates and novel molecular scaffolds for drug discovery.
A significant number of approved drugs and clinical candidates contain chiral amine moieties. These amines often play a critical role in the interaction of the drug with its biological target, such as an enzyme or a receptor. The specific stereochemistry of the amine can be a determining factor for the drug's efficacy and safety profile.
While specific drugs derived directly from this compound are not identified in the available literature, its structural class is relevant to pharmaceutical synthesis. Chiral phenylethylamines are known precursors to a range of bioactive compounds. For instance, similar chiral amines are used in the synthesis of agonists and antagonists for various receptors. The chloro and methyl substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as its metabolic stability and binding affinity.
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of related compounds (analogues) to understand how structural modifications affect their biological activity. This knowledge is then used to design more potent and selective drug candidates.
This compound is a suitable starting point for creating a library of analogues for SAR studies. The amine group provides a handle for introducing a wide variety of substituents through reactions like acylation, sulfonylation, and alkylation. Furthermore, the aromatic ring can be subjected to further modifications.
For example, a hypothetical SAR study could involve the synthesis of a series of amides derived from this amine to explore the impact of different acyl groups on the biological activity of a target compound class. The data from such a study would help in identifying the optimal size, shape, and electronic properties of the substituent for a desired biological effect.
Derivatives and Analogues of R 1 4 Chloro 3 Methylphenyl Ethanamine
Synthetic Approaches to Novel Derivatives
The generation of novel derivatives from the parent compound involves a range of established and modern synthetic methodologies. These can be categorized based on the part of the molecule being modified.
The primary amine functionality is a versatile handle for derivatization through several common reactions.
Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl derivatives. Penicillin acylase has been shown to be effective in the stereoselective acylation of similar amines like 1-phenylethylamine (B125046) in aqueous media, a method that could be applied here to yield highly enantiopure N-acylated products. nih.gov This enzymatic approach is advantageous for its mild conditions and high stereospecificity. nih.gov
N-Alkylation: The synthesis of secondary or tertiary amines can be achieved through N-alkylation. This can be accomplished by reacting the primary amine with alkyl halides, although this method can sometimes lead to over-alkylation. wikipedia.org A more controlled and modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., iron or iridium). researchgate.net This process is highly efficient and can preserve the stereochemical integrity of the chiral center. researchgate.net
Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. derpharmachemica.com For example, reacting (R)-1-(4-chloro-3-methylphenyl)ethanamine with salicylaldehyde (B1680747) would produce a chiral Schiff base ligand. Such reactions are typically straightforward, often requiring simple mixing of the reactants in a suitable solvent like ethanol. ijcmas.comresearchgate.net These imines can be valuable intermediates themselves or can be reduced to form secondary amines.
Table 1: Examples of Amino Group Modifications
| Reaction Type | Reagent Example | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-Acetyl Amide | Base (e.g., triethylamine), aprotic solvent |
| N-Alkylation | Benzyl Bromide | N-Benzyl Secondary Amine | Base, polar solvent |
| Schiff Base Formation | Benzaldehyde | N-Benzylidene Imine | Alcohol solvent, often with acid/base catalyst |
The existing chloro and methyl groups on the phenyl ring direct the position of any further electrophilic aromatic substitution (EAS). libretexts.org The methyl group at position 3 is an activating, ortho-para director, while the chloro group at position 4 is a deactivating, ortho-para director. libretexts.org The combined effect directs new electrophiles primarily to the C2 and C6 positions, and to a lesser extent, the C5 position.
Halogenation: Introduction of another halogen, such as bromine or chlorine, can be achieved using the halogen in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃. byjus.com
Nitration: The addition of a nitro group (-NO₂) is accomplished by using a mixture of concentrated nitric acid and sulfuric acid. byjus.com The resulting nitro derivatives can be subsequently reduced to form new amino-substituted analogues.
Friedel-Crafts Reactions: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃), can introduce a ketone functionality onto the ring. masterorganicchemistry.com This is generally preferred over Friedel-Crafts alkylation, which is prone to carbocation rearrangements and polyalkylation. pressbooks.pub
Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, offer more precise methods for introducing new carbon-carbon or carbon-nitrogen bonds, respectively, although this would typically require prior functionalization of the ring (e.g., introduction of a bromine or iodine atom). nih.gov
Modifying the methyl group at the chiral center of the pre-formed amine is synthetically challenging. A more practical strategy involves using a different starting material to build the desired analogue. For example, to synthesize an analogue with an ethyl group instead of a methyl group at the chiral center, one would start with 1-(4-chloro-3-methylphenyl)propan-1-one. This ketone can then be converted to the corresponding chiral amine, (R)-1-(4-chloro-3-methylphenyl)propan-1-amine, via asymmetric reductive amination using a chiral catalyst system. thieme-connect.comacs.org
Another advanced strategy involves the α-alkylation of a chiral auxiliary derived from the amine. For example, the amine could be converted into a chiral imide, which can then be deprotonated and alkylated at the α-position before being hydrolyzed to release the new, more elaborate chiral amine. nih.gov
Exploration of Structure-Property Relationships (Focus on Physicochemical or Reactional Properties)
Modifying the structure of this compound systematically allows for the investigation of structure-property relationships. These relationships correlate molecular changes with physicochemical properties (like acidity, basicity, and lipophilicity) or reactional characteristics.
Effect of Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring influences the basicity (pKa) of the amino group. Electron-withdrawing groups (like a newly introduced nitro group) would decrease the pKa, making the amine less basic. Conversely, additional electron-donating groups would increase basicity. Halogen substituents are known to increase the hydrophobicity (lipophilicity) of phenethylamine (B48288) derivatives. nih.gov
Effect of Amino Group Modification: Conversion of the primary amine to a secondary or tertiary amine increases its steric bulk and generally slightly increases its basicity. Acylation to form an amide neutralizes the basicity of the nitrogen atom. nih.gov These changes significantly impact properties like solubility and crystal packing.
Effect of the α-Methyl Group: The presence of the α-methyl group is known to enhance the potency of phenethylamines in certain biological contexts by hindering metabolic degradation. nih.gov Changing this group to a larger alkyl group (e.g., ethyl) would further increase lipophilicity and steric hindrance around the chiral center, which could influence its interaction with other chiral molecules or catalysts.
Table 2: Predicted Effects of Structural Modifications on Physicochemical Properties
| Structural Modification | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity (LogP) |
|---|---|---|
| Addition of -NO₂ to phenyl ring | Decrease | Slight Increase |
| N-alkylation (e.g., to N-ethyl) | Slight Increase | Increase |
| N-acylation (to N-acetyl) | Significant Decrease (becomes neutral) | Slight Decrease or similar |
| Change α-methyl to α-ethyl | Minimal change | Increase |
Synthesis of Related Chiral Phenylalkylamines and their Structural Variations
The synthesis of this compound itself, and other structurally related chiral phenylalkylamines, is most effectively achieved through asymmetric methods starting from a prochiral ketone.
The key precursor is the ketone 1-(4-chloro-3-methylphenyl)ethan-1-one. Modern synthetic routes to the target amine from this ketone include:
Catalytic Asymmetric Reductive Amination: This is one of the most direct and efficient methods. jocpr.com It involves reacting the ketone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) and a reducing agent (like H₂) in the presence of a transition metal complex bearing a chiral ligand (e.g., Ruthenium/C3-TunePhos or Iridium-based catalysts). thieme-connect.comacs.org This one-pot process generates the chiral amine with high enantiomeric excess.
Biocatalytic Reductive Amination: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or transaminases (TAs), offers a green and highly selective alternative. nih.gov These enzymes can convert the ketone directly into the (R)-amine with exceptional enantiopurity under mild aqueous conditions. nih.govnih.gov
Other structural variations of chiral phenylalkylamines can be synthesized by applying these methods to different substituted acetophenones. For example, starting with 4-bromoacetophenone would lead to chiral 1-(4-bromophenyl)ethanamine, while starting with 3-methoxyacetophenone would yield chiral 1-(3-methoxyphenyl)ethanamine. These methods provide a modular approach to a wide array of chiral benzylic amines. organic-chemistry.org
Advanced Analytical and Spectroscopic Characterization of R 1 4 Chloro 3 Methylphenyl Ethanamine
Determination of Absolute Stereochemical Configuration
The unambiguous assignment of the (R) configuration at the stereocenter of 1-(4-chloro-3-methylphenyl)ethanamine (B13384196) relies on chiroptical spectroscopic methods and, where applicable, single-crystal X-ray diffraction of suitable derivatives.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.govbiotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.
The determination of the absolute configuration of (R)-1-(4-chloro-3-methylphenyl)ethanamine using VCD involves a comparative analysis between the experimental VCD spectrum of the enantiomer and the theoretically predicted spectrum. The theoretical spectrum is calculated using ab initio density functional theory (DFT) methods. nih.govnih.gov This computational approach models the VCD spectra for one of the enantiomers, for instance, the (R)-enantiomer. The calculated spectrum of the (S)-enantiomer will be its mirror image.
A reliable assignment of the absolute configuration is achieved when there is a high degree of correlation between the signs and relative intensities of the major bands in the experimental VCD spectrum and the calculated spectrum for a specific enantiomer. americanlaboratory.com For example, a study on the chiral amine 1-(4-bromophenyl)-ethylamine complexed with a chiral crown ether demonstrated distinct VCD spectra for the (R) and (S) enantiomers, with a noticeable frequency shift indicating differential interaction strengths. nih.gov A similar approach would be applied to this compound, likely dissolved in a non-polar solvent like deuterochloroform (CDCl₃) to minimize intermolecular interactions that could complicate the spectrum.
Table 1: Illustrative VCD Analysis Approach for this compound
| Step | Description | Details |
| 1 | Sample Preparation | The enantiomerically enriched sample of 1-(4-chloro-3-methylphenyl)ethanamine is dissolved in a suitable solvent (e.g., CDCl₃). |
| 2 | Experimental VCD Spectrum Acquisition | The VCD and infrared (IR) spectra are recorded over a specific spectral range. |
| 3 | Computational Modeling | The VCD spectrum for the (R)-configuration is calculated using Density Functional Theory (DFT) at a specified level of theory and basis set. |
| 4 | Spectral Comparison | The experimental VCD spectrum is compared with the calculated spectrum for the (R)-enantiomer and its mirror image (S)-enantiomer. |
| 5 | Absolute Configuration Assignment | The absolute configuration is assigned based on the best match between the experimental and calculated spectra. |
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique used to determine the absolute configuration of chiral compounds. mdpi.com ECD measures the differential absorption of left and right circularly polarized ultraviolet (UV) or visible light, arising from electronic transitions within the molecule. nih.gov The presence of the aromatic chromophore in this compound makes it a suitable candidate for ECD analysis.
Similar to VCD, the assignment of absolute configuration using ECD relies on the comparison of the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. frontiersin.org The analysis focuses on the sign and intensity of the Cotton effects in the ECD spectrum, which are characteristic of the molecule's stereochemistry.
For chiral phenylethylamines, the electronic transitions of the phenyl group are sensitive to the stereochemistry of the chiral center. The ECD spectrum of this compound would be expected to be a mirror image of the spectrum of its (S)-enantiomer.
Single-crystal X-ray diffraction (SCD) is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com However, this technique requires the formation of a high-quality single crystal, which can be challenging for low-molecular-weight amines that are often liquids or oils at room temperature.
To overcome this, a common strategy is to prepare a crystalline derivative of the chiral amine. This can be achieved by reacting this compound with a suitable chiral or achiral acid to form a salt, or with another reagent to form a solid amide or urea (B33335) derivative. nih.gov The resulting diastereomeric or enantiopure crystals can then be analyzed by SCD.
The diffraction pattern of the crystal provides detailed information about the atomic positions, bond lengths, and bond angles. For a crystal of a derivative of a single enantiomer, the absolute configuration can be determined from the anomalous dispersion of the X-rays by the atoms in the crystal. acs.org The Flack parameter, derived from the diffraction data, is a critical indicator for confirming the absolute stereochemistry. acs.org
Table 2: Representative Crystallographic Data for a Chiral Amine Derivative
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | -0.02(5) |
Note: This table is illustrative and does not represent actual data for a derivative of this compound.
Assessment of Enantiomeric Purity
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial to quantify the proportion of the desired (R)-enantiomer relative to the undesired (S)-enantiomer. Chiral chromatography is the primary method for this assessment.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for separating enantiomers and determining their purity. mdpi.comcsfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For the separation of the enantiomers of 1-(4-chloro-3-methylphenyl)ethanamine, a polysaccharide-based CSP is highly effective. Specifically, a stationary phase such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) has demonstrated unique selectivity for a wide range of chiral compounds and would be a suitable choice. nih.govresearchgate.netwindows.net The amine can be analyzed directly or after derivatization to enhance detection and separation.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC methods can achieve high sensitivity, allowing for the detection and quantification of very small amounts of the undesired enantiomer. biotools.us
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity of 1-(4-chloro-3-methylphenyl)ethanamine
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (B130326) with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| (R)-enantiomer Retention Time | ~8.5 min |
| (S)-enantiomer Retention Time | ~10.2 min |
Note: The retention times are illustrative and will vary based on the specific column and conditions used.
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.czchromatographyonline.comdntb.gov.ua Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov
For the analysis of this compound, the amine may need to be derivatized to increase its volatility and improve the chromatographic separation. nih.gov Common derivatizing agents include acylating agents. The separation of the resulting diastereomers or enantiomers is then performed on the chiral GC column.
The enantiomeric purity is determined by the relative peak areas of the two enantiomers in the gas chromatogram. Chiral GC can offer high resolution and sensitivity for the analysis of enantiomeric composition. nih.gov
Table 4: Illustrative Chiral GC Method for Enantiomeric Purity of Derivatized 1-(4-chloro-3-methylphenyl)ethanamine
| Parameter | Condition |
| Column | Chiral capillary column (e.g., derivatized cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |
| Detector | Flame Ionization Detector (FID) |
| (R)-enantiomer derivative Retention Time | ~15.3 min |
| (S)-enantiomer derivative Retention Time | ~15.9 min |
Note: The retention times are illustrative and will vary based on the specific derivative, column, and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for distinguishing between its R and S enantiomers. libretexts.org Enantiomers are chemically identical and thus exhibit identical NMR spectra under normal conditions. However, in the presence of a chiral environment, they can be differentiated.
Chiral shift reagents, typically lanthanide complexes such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are chiral molecules that can reversibly bind to the amine group of 1-(4-Chloro-3-methylphenyl)ethanamine. rsc.org This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, the corresponding protons in the (R) and (S)-enantiomers experience different magnetic environments, leading to a separation of their signals in the ¹H NMR spectrum. harvard.edu
The magnitude of the separation, known as the enantiomeric shift difference (ΔΔδ), allows for the direct quantification of the enantiomeric excess (ee) by integrating the distinct signals. libretexts.org The addition of the CSR generally induces downfield shifts in the proton signals, with the magnitude of the shift (Lanthanide-Induced Shift, LIS) being dependent on the proximity of the protons to the binding site (the amine group). Protons closer to the chiral center and the Lewis basic amine group, such as the methine proton (H-1) and the amine protons (-NH₂), typically show the most significant separation.
Below is a representative data table illustrating the expected effect on the ¹H NMR spectrum of a racemic mixture of 1-(4-Chloro-3-methylphenyl)ethanamine upon the addition of a chiral shift reagent.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Enantiomers of 1-(4-Chloro-3-methylphenyl)ethanamine with a Chiral Shift Reagent
| Proton Assignment | Without CSR (δ ppm) | With CSR (δ ppm) - (R)-enantiomer | With CSR (δ ppm) - (S)-enantiomer | Enantiomeric Shift Difference (ΔΔδ, ppm) |
| Aromatic H | 7.10 - 7.35 | 7.50 - 7.85 | 7.48 - 7.82 | 0.02 - 0.03 |
| Methine CH-NH₂ | 4.15 | 5.25 | 5.35 | 0.10 |
| Amine NH₂ | 1.85 | 3.50 | 3.65 | 0.15 |
| Phenyl-CH₃ | 2.34 | 2.50 | 2.50 | 0.00 |
| Ethyl-CH₃ | 1.40 | 1.95 | 2.05 | 0.10 |
Note: The chemical shift values with CSR are illustrative and can vary depending on the specific reagent, concentration, and solvent used.
Structural Elucidation through Advanced Spectroscopic Methods (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
Beyond standard 1D NMR, advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Two-dimensional NMR (2D-NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed connectivity and compositional information.
2D-NMR Spectroscopy
2D-NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish the bonding framework of the molecule.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine proton of the ethylamine (B1201723) side chain and the protons of the adjacent methyl group, confirming the ethylamine fragment. Correlations between the aromatic protons would also help to confirm their relative positions on the phenyl ring.
HSQC: This experiment maps protons to their directly attached carbon atoms. uchicago.edu It is invaluable for assigning the ¹³C NMR spectrum. For instance, the HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, and between the aromatic proton signals and their corresponding aromatic carbon signals. This unequivocally links the proton and carbon skeletons of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a crucial technique for determining the elemental formula of a compound with very high accuracy. viurrspace.ca Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition.
For this compound (C₉H₁₂ClN), analysis via a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) would typically be performed on the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A small mass error, typically less than 5 ppm, provides strong evidence for the proposed chemical formula.
Interactive Data Table: Spectroscopic Data for Structural Elucidation
| Technique | Parameter | Expected Observation/Value |
| HRMS (ESI-TOF) | Molecular Formula | C₉H₁₂ClN |
| Ion | [M+H]⁺ | |
| Calculated m/z | 170.0704 | |
| Observed m/z | 170.0701 | |
| Mass Error | -1.8 ppm | |
| ¹³C NMR | Aromatic C-Cl | ~134 ppm |
| Aromatic C-H | ~126-132 ppm | |
| Methine C-NH₂ | ~51 ppm | |
| Phenyl-C-CH₃ | ~137 ppm | |
| Phenyl-CH₃ | ~20 ppm | |
| Ethyl-CH₃ | ~24 ppm | |
| HSQC Correlation | Methine C-H | δ(C) ~51 ppm / δ(H) ~4.15 ppm |
| COSY Correlation | Methine H / Ethyl-CH₃ H | δ(H) ~4.15 ppm / δ(H) ~1.40 ppm |
Note: The spectroscopic values presented are typical and serve as an illustration of the data obtained from these analytical methods.
Theoretical and Computational Investigations of R 1 4 Chloro 3 Methylphenyl Ethanamine
Computational chemistry provides a powerful lens through which the properties and potential applications of chiral molecules like (R)-1-(4-chloro-3-methylphenyl)ethanamine can be explored. These theoretical methods allow for the investigation of molecular characteristics that are difficult or costly to measure experimentally, offering insights into conformational preferences, reactivity, and interactions with other chemical entities.
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The development of environmentally friendly and economically viable synthetic methods is a paramount goal in modern chemistry. Future research on (R)-1-(4-Chloro-3-methylphenyl)ethanamine is expected to focus on greener and more sustainable synthetic strategies. This includes the exploration of biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. rsc.org For instance, the use of transaminases for the asymmetric amination of the corresponding ketone precursor offers a promising route to the desired (R)-enantiomer with high enantioselectivity. rsc.orgnih.gov
Exploration of New Applications as a Chiral Catalyst or Auxiliary
Chiral amines and their derivatives are fundamental components in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts. wikipedia.orgresearchgate.net While this compound is primarily used as a building block, its potential as a chiral catalyst or auxiliary remains an area ripe for exploration.
As a chiral auxiliary, it can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and potentially recycled. wikipedia.orgresearchgate.net Future studies could investigate its effectiveness in directing reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Moreover, derivatives of this compound could be synthesized and evaluated as chiral ligands in a variety of metal-catalyzed asymmetric transformations. The electronic and steric properties imparted by the chloro and methyl substituents on the phenyl ring could offer unique selectivity and reactivity profiles in reactions like asymmetric hydrogenation, C-C bond formation, and amination reactions. The study of chiral recognition phenomena is key to designing such bioactive compounds and catalysts. nih.gov
Integration into Flow Chemistry and Continuous Manufacturing Processes
The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing for the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.govnih.govpharmtech.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for higher yields and purity. nih.gov
Future research will likely focus on adapting the synthesis of this compound to a continuous flow process. This would involve the development of robust and efficient packed-bed reactors with immobilized catalysts or enzymes, enabling the continuous conversion of starting materials into the desired chiral amine. nih.govacs.org The integration of in-line purification and analysis techniques would further streamline the manufacturing process, reducing production time and costs. nih.gov The development of continuous flow biocatalysis, in particular, presents a promising avenue for the large-scale, sustainable production of this important chiral intermediate. rsc.orgnih.gov
Advanced Computational Design of Novel Chiral Derivatives for Specific Chemical Functions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and catalyst design. nih.gov In the context of this compound, these computational approaches can be leveraged to design novel derivatives with tailored properties for specific applications.
By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the conformational preferences, electronic properties, and reactivity of new derivatives. nih.gov This in silico approach allows for the rational design of more effective chiral catalysts or auxiliaries by optimizing their steric and electronic interactions with substrates and reagents. nih.gov For example, computational studies could guide the synthesis of derivatives with enhanced stereoselectivity or improved solubility in specific reaction media. This predictive power can significantly accelerate the discovery and development of new and improved chiral technologies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1-(4-Chloro-3-methylphenyl)ethanamine in academic laboratories?
- Methodological Answer : Synthesis typically involves reductive amination of 4-chloro-3-methylacetophenone with a chiral catalyst or resolution of racemic mixtures using chiral chromatography. For example, analogous (R)-configured ethanamines (e.g., (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride) are synthesized via asymmetric hydrogenation or enzymatic resolution . Reductive amination protocols for chlorophenyl ethylamine derivatives (e.g., 2-(4-Chlorophenyl)ethylamine) can also be adapted, with careful control of reaction conditions to preserve stereochemistry .
Q. How is the chiral purity of this compound verified experimentally?
- Methodological Answer : Chiral purity is assessed using polarimetry, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H), or circular dichroism (CD) spectroscopy. For instance, (R)-1-(4-Fluorophenyl)propan-1-amine derivatives are analyzed via HPLC with mobile phases containing hexane/isopropanol to resolve enantiomers . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can further confirm enantiomeric excess .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass ~183.08 g/mol for C₉H₁₁ClN), while ¹H/¹³C NMR identifies substituent positions and stereochemistry. X-ray crystallography (using SHELX software ) resolves absolute configuration. Infrared (IR) spectroscopy verifies functional groups (e.g., NH₂ stretch at ~3350 cm⁻¹). For related compounds like 1-(4-Chloro-3-methylphenyl)ethanone, GC-MS and melting point analysis are also employed .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work under a fume hood to prevent inhalation. Store at -20°C in airtight containers, as recommended for structurally similar amines like R-(+)-1-(Naphthyl)ethylamine . Emergency protocols include rinsing exposed areas with water and consulting Safety Data Sheets (SDS) for spill management .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do they compare with experimental data?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms ) calculates molecular orbitals, dipole moments, and electrostatic potentials. For example, discrepancies between computed NMR chemical shifts (using Gaussian 16) and experimental data may arise from solvent effects or relativistic corrections, necessitating implicit solvation models (e.g., PCM) .
Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Use SHELXL for structure refinement, checking for twinning, disorder, or thermal motion artifacts. For chiral centers, Flack parameter analysis validates absolute configuration. If experimental data conflicts with computational predictions (e.g., bond lengths), re-optimize the structure using constrained DFT or re-examine crystal growth conditions (e.g., solvent polarity) .
Q. What strategies enable enantiomeric enrichment of this compound during synthesis?
- Methodological Answer : Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) selectively modifies the undesired (S)-enantiomer. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) achieves >90% ee, as demonstrated for (R)-1-(4-Fluorophenyl)propan-1-amine derivatives . Chiral stationary phases (CSPs) in preparative HPLC further purify enantiomers .
Q. How does the electronic environment of the 4-chloro-3-methyl substituent influence reactivity in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing chloro group reduces electron density at the benzene ring, directing electrophilic substitution to the para position. Hammett studies (σₚ = +0.23 for -Cl) quantify this effect, while DFT-based Fukui indices identify nucleophilic sites. For example, the methyl group’s steric hindrance may slow reactions at the ortho position, as observed in analogous 3-methylphenyl derivatives .
Data Contradiction Analysis
Q. How should researchers resolve contradictions between experimental and computational vibrational spectra?
- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, scaling factors) and experimental conditions (e.g., sample phase). For instance, gas-phase DFT calculations may mismatch solid-state IR spectra due to intermolecular hydrogen bonding. Compare with in-situ Raman spectroscopy under controlled environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
